molecular formula C18H16N4O B5404367 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole

Cat. No.: B5404367
M. Wt: 304.3 g/mol
InChI Key: URQKRGCIYAOUDR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole is a complex organic compound that features a furan ring, a phenylpyrazole moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Phenylpyrazole Moiety: This can be achieved by reacting phenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.

    Coupling Reactions: The furan and phenylpyrazole intermediates are then coupled with an imidazole precursor using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Imidazolines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.

    2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]triazole: Contains a triazole ring instead of an imidazole ring.

Uniqueness

2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole is unique due to the combination of its furan, phenylpyrazole, and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

IUPAC Name

2-(furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-14(21-10-9-19-18(21)17-8-5-11-23-17)15-12-20-22(13-15)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKRGCIYAOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)N3C=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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